3-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PROPANOIC ACID
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Overview
Description
3-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PROPANOIC ACID: is a synthetic organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring
Mechanism of Action
Target of Action
The primary targets of N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine are the Bromodomain and Extra-Terminal proteins (BETs) , particularly BRD4 . These proteins play crucial roles in various diseases including cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Mode of Action
N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine interacts with its targets by inhibiting the BETs . This inhibition results in significant transcriptional down-regulation of c-Myc , a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation.
Biochemical Pathways
The compound affects the c-Myc pathway . By inhibiting BETs, it effectively blocks c-Myc expression in various diseases such as multiple myeloma, Burkitt’s lymphoma, and mixed lineage leukemia .
Result of Action
The inhibition of BETs by N-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]-beta-alanine leads to the down-regulation of c-Myc . This results in the suppression of cell proliferation and induction of apoptosis, thereby exerting anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PROPANOIC ACID can be achieved through several methods:
Decarboxylation Method: This involves the decarboxylation of N’-cyclohexenylcarbonyl-substituted 2-aminobenzoic acid hydrazide followed by reaction with succinic anhydride in acetic acid.
Condensation Method: This method involves the condensation of isatoic anhydride with the hydrazide, followed by treatment with succinic anhydride under similar conditions.
Direct Reaction Method: This method involves the direct reaction of N,N’-diacylhydrazine with succinic anhydride in acetic acid.
Industrial Production Methods
The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The mixed anhydride method, commonly used in peptide synthesis, is often employed for the preparation of anilides from the corresponding acid and substituted anilines .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the quinoxaline ring.
Reduction: Reduction reactions can also occur, particularly at the carbonyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 3-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)ACETATE
- 3-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)BUTANOIC ACID
Uniqueness
Compared to similar compounds, 3-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PROPANOIC ACID has a unique propanoic acid moiety, which can influence its reactivity and biological activity. This structural feature may enhance its potential as a pharmacological agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
3-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c16-10-7-15(12(19)13-6-5-11(17)18)9-4-2-1-3-8(9)14-10/h1-4H,5-7H2,(H,13,19)(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXAXSKLJIKLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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